molecular formula C12H13ClFN3 B1448260 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1443982-05-5

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B1448260
CAS No.: 1443982-05-5
M. Wt: 253.7 g/mol
InChI Key: AGRXFZKNPGAPTQ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride” is a heterocyclic compound containing an imidazole ring fused with a pyridine ring . The presence of a fluorophenyl group suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains an imidazole ring fused with a pyridine ring, which are both aromatic and contribute to the stability of the molecule . The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a fluorine atom could affect its polarity, solubility, and stability .

Scientific Research Applications

Antiviral Applications

A novel class of hepatitis C virus inhibitors, substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, demonstrates selective antiviral activity against HCV in the subgenomic replicon system. This class is derived from anti-pestivirus compounds with a structural relation to 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, underscoring the compound's potential utility in antiviral therapy (Puerstinger et al., 2007).

Fluorescence and Photophysics

3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, associated with the core structure of the compound , have been investigated for their fluorescent properties. These compounds emit light in various solvents and have potential applications as biomarkers and photochemical sensors. The study indicates that the hydroxymethyl group may enhance fluorescence intensity, suggesting that derivatives of imidazo[4,5-c]pyridine may have significant applications in fluorescence-based technologies (Velázquez-Olvera et al., 2012).

Imaging and Sensing

Imidazo[1,5-a]pyridine derivatives have been synthesized and assessed for their use in imaging amyloid plaques in the brain, which is crucial for Alzheimer’s disease diagnosis and research. The synthesized derivatives show potential as radioligands for amyloid plaque imaging, indicating that modifications of the imidazo[4,5-c]pyridine core could yield valuable tools in neurodegenerative disease research (Zeng et al., 2006).

Synthetic Applications

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds, illustrates the utility of imidazo[4,5-c]pyridine derivatives in the field of medicinal chemistry. This synthesis pathway demonstrates the versatility of the compound and its potential as a building block for more complex therapeutic agents (Wang et al., 2016).

Future Directions

The study of heterocyclic compounds like “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride” is a vibrant field in medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action.

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitogen-activated protein kinase 14 (MAPK14), which is involved in cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it binds to the active site of MAPK14, leading to its inhibition . This inhibition can result in downstream effects on cell signaling pathways, ultimately affecting cellular responses to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in cellular function, such as altered gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;/h1-4,8,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRXFZKNPGAPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443982-05-5
Record name 1H-Imidazo[4,5-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443982-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

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